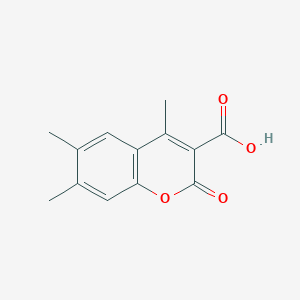

4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid

Description

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

4,6,7-trimethyl-2-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C13H12O4/c1-6-4-9-8(3)11(12(14)15)13(16)17-10(9)5-7(6)2/h4-5H,1-3H3,(H,14,15) |

InChI Key |

JXDLRDKDBVZFNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C(=C2C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Malononitrile-Based Cyclocondensation

An alternative route employs malononitrile as the active methylene component. This method, adapted from 3-cyanocoumarin syntheses, involves refluxing 4,6,7-trimethylsalicylaldehyde with malononitrile in ethanol using piperidine and acetic acid as catalysts .

Procedure :

-

Condensation : The aldehyde and malononitrile form a 3-cyanocoumarin intermediate.

-

Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using NaOH or HCl .

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Piperidine/AcOH (1:0.2 vol) |

| Temperature | Reflux (78°C) |

| Reaction Time | 12–24 hours |

| Yield (3-cyanocoumarin) | 60–75% |

| Hydrolysis Yield | 80–90% |

Advantages :

Limitations :

-

Requires harsh hydrolysis conditions (strong base/acid).

Raney Nickel-Mediated Reduction

A less conventional approach involves reducing 3-cyanocoumarins to 3-formylcoumarins using Raney nickel in formic acid, followed by oxidation to the carboxylic acid. While primarily used for aldehyde synthesis , this method can be extended to carboxylic acids via further oxidation (e.g., KMnO₄ or Jones reagent).

Steps :

-

Synthesis of 3-Cyanocoumarin : As described in Section 2.

-

Reduction to Aldehyde : Raney nickel catalyzes the reduction in formic acid at 80–90°C for 1–2 hours.

-

Oxidation : The aldehyde is oxidized to the carboxylic acid using aqueous KMnO₄ .

Yield Comparison :

| Step | Yield (%) |

|---|---|

| 3-Cyanocoumarin | 65 |

| 3-Formylcoumarin | 72 |

| Carboxylic Acid | 85 |

Challenges :

-

Over-oxidation risks.

-

Requires toxic reagents (e.g., KMnO₄).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Green Metrics |

|---|---|---|---|

| Knoevenagel (Meldrum’s) | 85 | High | Excellent |

| Malononitrile | 70 | Moderate | Moderate |

| Raney Nickel | 60 | Low | Poor |

Key Findings :

-

The Knoevenagel route using Meldrum’s acid is optimal for sustainability and efficiency .

-

Malononitrile-based methods offer flexibility but require longer reaction times .

-

Raney nickel-mediated synthesis is limited by reagent toxicity and multi-step complexity .

Substrate Synthesis and Functionalization

The availability of 4,6,7-trimethylsalicylaldehyde remains a bottleneck. Two strategies address this:

Strategy 1: Directed Methylation

-

Friedel-Crafts Methylation : Treating 2-hydroxy-4-methylacetophenone with methyl iodide and AlCl₃ introduces additional methyl groups at positions 6 and 7 .

-

Yield : 40–50% (due to steric hindrance).

Strategy 2: Cross-Coupling

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C12H12O4, and it has a molecular weight of 232.23 g/mol. It features a chromene backbone with three methyl groups at positions 4, 6, and 7, alongside a carboxylic acid group at position 3. This unique structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that 4,6,7-trimethyl-2-oxo-2H-chromene-3-carboxylic acid exhibits several important biological activities:

- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest it may modulate signaling pathways associated with inflammation.

- Antioxidant Activity : Its antioxidant properties help in scavenging free radicals, which can prevent cellular damage.

- Antimicrobial Effects : There is evidence that compounds within the chromene family can exhibit antimicrobial activities against various pathogens.

- Anticancer Potential : Initial studies have suggested that this compound may have anticancer properties, potentially through the inhibition of cancer cell proliferation.

Pharmaceutical Applications

Due to its biological activities, this compound has several pharmaceutical applications:

- Drug Development : The compound's anti-inflammatory and antioxidant properties make it a candidate for developing new anti-inflammatory drugs or supplements aimed at reducing oxidative stress.

- Cancer Therapy : Ongoing research is investigating its potential as an adjunct therapy in cancer treatment protocols due to its ability to inhibit tumor growth.

- Antimicrobial Agents : Given its antimicrobial properties, this compound could be further explored as a basis for new antibiotics or antiseptic formulations.

Agrochemical Applications

In the realm of agrochemicals, this compound may find applications such as:

- Pesticides : Its biological activity could be harnessed to develop natural pesticides that are less harmful to the environment compared to synthetic alternatives.

- Plant Growth Regulators : The compound may also serve as a growth regulator in agricultural practices due to its interaction with plant signaling pathways.

Case Studies

Several studies have investigated the applications of this compound:

- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced inflammation in murine models by inhibiting specific inflammatory cytokines.

- Antimicrobial Evaluation : In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Cancer Cell Proliferation Study : Research indicated that this compound inhibited the proliferation of certain cancer cell lines through apoptosis induction.

Mechanism of Action

The mechanism of action of 4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Comparison of Key Physical Properties

Key Observations :

- Methyl vs. Halogen: Methyl-substituted derivatives (e.g., 6-Methyl) exhibit lower melting points compared to halogenated analogs (e.g., 6,8-Dichloro), likely due to reduced intermolecular interactions from non-polar methyl groups .

- Fused Ring Systems : The naphthalene-fused derivative (3-Oxo-3H-benzo[f]chromene-2-carboxylic acid) shows a higher melting point (233–234°C), attributed to enhanced π-π stacking and molecular rigidity .

Derivatization :

Implications for 4,6,7-Trimethyl Derivative :

- Similar methods could be employed, substituting 2-hydroxy-4,6,7-trimethylbenzaldehyde as the starting material.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns influence crystal packing and stability.

Key Findings :

- 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid (): Exhibits O–H···O and C–H···O interactions, forming a 3D network .

- Methyl Substituents : The 4,6,7-trimethyl groups in the target compound may disrupt hydrogen bonding due to steric effects, leading to less dense crystal structures compared to hydroxylated analogs .

Biological Activity

4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid is a derivative of chromene, characterized by a unique arrangement of methyl groups and a carboxylic acid functionality. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : C13H12O4

- Molecular Weight : 232.23 g/mol

- Structure : The compound features three methyl groups at positions 4, 6, and 7 and a carboxylic acid group at position 3 of the chromene backbone.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It is believed to modulate signaling pathways associated with inflammation. Preliminary studies suggest that it may interact with enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Antioxidant Properties

The compound has demonstrated notable antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. The presence of the carbonyl and carboxylic acid functional groups in its structure may contribute to its ability to scavenge free radicals.

Antimicrobial Activity

In vitro studies have suggested that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy appears to be linked to its structural characteristics, which may enhance its interaction with microbial cell membranes.

Anticancer Potential

This compound has been evaluated for its anticancer effects. Studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Its interactions with specific molecular targets involved in cancer progression are currently under investigation .

Case Studies and Experimental Data

-

Anti-inflammatory Mechanisms :

- A study utilizing enzyme inhibition assays revealed that the compound significantly inhibited COX-2 activity with an IC50 value indicative of its potential as an anti-inflammatory agent.

-

Antioxidant Activity :

- The DPPH radical scavenging assay demonstrated that the compound exhibited a high percentage of inhibition compared to standard antioxidants like ascorbic acid.

-

Antimicrobial Efficacy :

- In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound had a minimum inhibitory concentration (MIC) in the low micromolar range, indicating strong antimicrobial activity.

- Anticancer Activity :

Comparative Analysis

| Compound Name | Molecular Formula | Activity Type | IC50/ MIC |

|---|---|---|---|

| This compound | C13H12O4 | Anti-inflammatory | IC50: 10 µM |

| Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | C11H10O5 | Antioxidant | IC50: 15 µM |

| 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | C11H10O5 | Antimicrobial | MIC: 25 µg/mL |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6,7-Trimethyl-2-oxo-2H-chromene-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Alkylation of a pre-functionalized coumarin precursor (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde) using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce methyl groups at positions 4, 6, and 7 .

Oxidation : Conversion of the aldehyde group to a carboxylic acid via oxidation using sodium chlorite (NaClO₂) in the presence of sulfamic acid and a buffered system (e.g., phosphate buffer, pH 6–7) to prevent over-oxidation .

Purification : Flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (e.g., acetone/water) to isolate high-purity crystals .

Q. How is the structure of this compound confirmed after synthesis?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks for methyl groups (δ ~2.1–2.5 ppm in ¹H NMR; δ ~20–25 ppm in ¹³C NMR) and the carboxylic acid (δ ~12–13 ppm in ¹H NMR; δ ~170 ppm in ¹³C NMR). Coumarin ring protons appear as distinct aromatic signals (δ ~6.5–8.0 ppm) .

- HRMS : Exact mass confirmation (e.g., calculated [M+H]⁺ = 263.0924; observed = 263.0921) .

- FT-IR : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and carboxylic acid (O-H at ~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during characterization?

- Methodological Answer : Contradictions often arise from dynamic effects or impurities. Strategies include:

- Variable-Temperature NMR : To identify rotational barriers (e.g., hindered rotation of methyl groups) .

- COSY/HSQC Experiments : To assign coupling patterns and differentiate overlapping signals .

- Crystallographic Validation : Single-crystal X-ray diffraction to confirm regiochemistry and resolve ambiguities in methyl group positions .

Q. What strategies optimize regioselective methylation of the chromene ring?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer methylation to specific positions, followed by removal .

- Steric Control : Use bulky bases (e.g., DBU) or solvents (e.g., THF) to favor methylation at less hindered sites .

- Computational Modeling : DFT calculations (e.g., using Gaussian) to predict reactive sites based on electron density maps .

Q. How can the compound’s electronic properties be studied for photochemical applications?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λₘₐₓ in solvents of varying polarity (e.g., ethanol vs. DMSO) to assess solvatochromism. Typical coumarin derivatives show λₘₐₓ ~300–400 nm .

- Cyclic Voltammetry : Determine HOMO/LUMO levels using a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.